4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Morpholine Sulfonyl Intermediate: This involves the reaction of morpholine with sulfonyl chloride under controlled conditions to form the morpholine sulfonyl chloride.
Cyclohexylbenzamide Formation: The cyclohexylbenzamide moiety is synthesized by reacting cyclohexylamine with benzoyl chloride.
Coupling Reaction: The final step involves coupling the morpholine sulfonyl intermediate with the cyclohexylbenzamide intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-sulfonyl)phenylboronic acid
- N-(4-(1H-pyrazol-1-yl)phenyl)benzamide
- 4-(morpholine-4-sulfonyl)cyclohexylamine
Uniqueness
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(22-17-4-6-18(7-5-17)24-11-1-10-21-24)16-2-8-19(9-3-16)29(26,27)23-12-14-28-15-13-23/h1-3,8-11,17-18H,4-7,12-15H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGUEJKBRXNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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